molecular formula C13H10N2O3 B1598707 Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate CAS No. 77156-79-7

Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate

Cat. No. B1598707
CAS RN: 77156-79-7
M. Wt: 242.23 g/mol
InChI Key: IOXBKBFKCYONPW-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate (ECQC) is an important organic compound used in a variety of scientific research applications. It is a synthetic compound that is used in various laboratory experiments and is known for its ability to form strong covalent bonds. ECQC has been found to have many beneficial biochemical and physiological effects, and this has made it a popular choice for research purposes.

Scientific Research Applications

Optical and Electronic Applications

A novel compound closely related to Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate was synthesized and investigated for its optical properties and potential applications in organic photodiodes. This research highlights the compound's remarkable optical behavior, which could be leveraged in designing and manufacturing nanostructured films for electronic devices (Elkanzi et al., 2020).

Synthetic Dyes for Liquid Crystal Displays

Research into related quinoline derivatives has led to the synthesis of new fluorescent dyes with significant potential applications in liquid crystal displays (LCDs). These compounds exhibited a high orientation parameter in nematic liquid crystal, indicating their suitability for LCD technology (Bojinov & Grabchev, 2003).

Photochemical Reactions

The photochemical reactions of quinoline derivatives substituted with an ethoxycarbonyl group, similar to Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate, have been explored to understand their behavior in different solvents. This research contributes to the understanding of how these compounds interact with light, which could have implications for their use in photochemical applications (Ono & Hata, 1987).

Antibacterial Activity

A related study focused on the synthesis of pyranoquinoline derivatives, which demonstrated moderate effectiveness against bacterial growth, especially Pseudomonas aeruginosa. This indicates the potential of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate derivatives in the development of new antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).

properties

IUPAC Name

ethyl 8-cyano-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-8(6-14)4-3-5-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXBKBFKCYONPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401736
Record name Ethyl 8-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate

CAS RN

77156-79-7
Record name Ethyl 8-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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